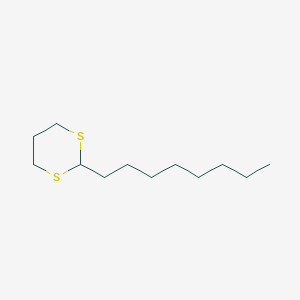

2-Octyl-1,3-dithiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39854-46-1 |

|---|---|

Molecular Formula |

C12H24S2 |

Molecular Weight |

232.5 g/mol |

IUPAC Name |

2-octyl-1,3-dithiane |

InChI |

InChI=1S/C12H24S2/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12/h12H,2-11H2,1H3 |

InChI Key |

GYIAHRMERVPIKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1SCCCS1 |

Origin of Product |

United States |

Contextualization Within 1,3 Dithiane Chemistry

1,3-Dithianes are sulfur-containing heterocyclic compounds that have become indispensable in organic synthesis. wikipedia.org They are typically formed by the reaction of an aldehyde or ketone with 1,3-propanedithiol (B87085) under acidic conditions. nih.govscribd.com The resulting dithiane serves as a protective group for the carbonyl functionality, stable under both acidic and basic conditions. organic-chemistry.orguwindsor.ca

The defining feature of 1,3-dithianes is the acidity of the protons at the C2 position (the carbon atom between the two sulfur atoms). youtube.com The parent 1,3-dithiane (B146892) has a pKa of approximately 31-32, allowing for deprotonation by strong bases like n-butyllithium. organic-chemistry.orgaskiitians.com This generates a nucleophilic carbanion, a feat that inverts the typical electrophilic nature of the original carbonyl carbon. This polarity reversal is a concept known as "umpolung." organic-chemistry.orgyoutube.comnumberanalytics.com

2-Octyl-1,3-dithiane is a specific derivative where an octyl group is attached to the C2 position. It is synthesized by the alkylation of the 2-lithio-1,3-dithiane anion with an octyl halide, such as octyl bromide. cdnsciencepub.com This compound exemplifies the practical application of dithiane chemistry, serving as a precursor to a variety of ketones and other functional groups.

Evolution of Dithiane Based Strategies in Synthetic Methodologies

The strategic use of dithianes in synthesis was pioneered by E.J. Corey and Dieter Seebach, leading to what is now known as the Corey-Seebach reaction. nih.govwikipedia.orgjk-sci.com This methodology, first reported in 1965, established 1,3-dithianes as effective acyl anion equivalents. nih.govresearchgate.net Initially, the focus was on the reaction of lithiated dithianes with various electrophiles like alkyl halides, aldehydes, and ketones. organic-chemistry.orgwikipedia.org

Over the decades, the scope of dithiane-based strategies has expanded significantly. Research has demonstrated their utility in the synthesis of a wide array of complex molecules and natural products. nih.gov For instance, they have been employed in the total synthesis of compounds like ginkgolide B and various alkaloids and polyketides. nih.govnumberanalytics.com

Modern advancements have introduced new methods for both the formation and deprotection of dithianes. While traditional deprotection often required toxic mercury(II) salts, newer, more environmentally friendly methods have been developed. organic-chemistry.orgresearchgate.net Furthermore, the application of dithianes has been extended to more complex reaction cascades and cross-coupling reactions. brynmawr.edu For example, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes have been developed, showcasing the continued evolution of this chemistry. brynmawr.edu

The synthesis of 2-Octyl-1,3-dithiane and its subsequent reactions are a direct result of this evolution. It can be further functionalized by deprotonation and reaction with other electrophiles or can be hydrolyzed to form a ketone, demonstrating the modularity of the dithiane approach. youtube.comcdnsciencepub.com

Fundamental Role As a Masked Acyl Anion Equivalent and Umpolung Reagent

Nucleophilic Reactivity of 2-Lithio-1,3-dithianes

2-Lithio-1,3-dithianes, generated by the deprotonation of 1,3-dithianes with a strong base like n-butyllithium, are highly effective nucleophiles. ddugu.ac.inacs.org The negative charge on the C-2 carbon is stabilized by the adjacent sulfur atoms, making these species potent reactants with a wide array of electrophiles. acs.orgorganic-chemistry.org Their utility is demonstrated in reactions with alkyl halides, aldehydes, ketones, and epoxides, leading to the formation of diverse and complex molecular architectures. wikipedia.orgacs.org

The reaction of 2-lithio-1,3-dithianes with alkyl halides is a fundamental method for constructing new carbon-carbon bonds. ddugu.ac.inwikipedia.org These reactions are versatile, accommodating primary, secondary, and even allylic halides. ddugu.ac.in

Reactions between 2-lithio-1,3-dithianes and unhindered primary alkyl halides typically proceed through a classic S N 2 (bimolecular nucleophilic substitution) mechanism. ddugu.ac.insmolecule.com A key characteristic of the S N 2 reaction is the inversion of stereochemistry at the electrophilic carbon center. smolecule.comyoutube.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a process often referred to as "backside attack". youtube.com This stereochemical outcome is highly predictable and has been leveraged in the stereoselective synthesis of complex molecules.

When 2-lithio-1,3-dithianes react with sterically hindered alkyl halides, the reaction mechanism can deviate from the straightforward S N 2 pathway. In these cases, a single electron transfer (SET) process may become competitive or even dominant. uwindsor.ca The SET mechanism involves the transfer of an electron from the nucleophilic 2-lithio-1,3-dithiane to the alkyl halide, leading to the formation of a radical anion and a dithiane radical. This pathway can result in racemization at the electrophilic carbon, a notable contrast to the stereoinversion observed in S N 2 reactions. uwindsor.ca

2-Lithio-1,3-dithianes readily add to the carbonyl group of aldehydes and ketones. ddugu.ac.inwikipedia.org This reaction forms a tetrahedral intermediate which, upon acidic workup, yields an α-hydroxy carbonyl compound. ddugu.ac.inscribd.com This method provides a reliable route to α-hydroxy ketones and related structures, which are valuable building blocks in organic synthesis. wikipedia.org The reaction is generally efficient and demonstrates the strong nucleophilic character of the lithiated dithiane. acs.org

Epoxides, three-membered cyclic ethers, are excellent electrophiles for ring-opening reactions with nucleophiles like 2-lithio-1,3-dithianes. ddugu.ac.incdnsciencepub.com This reaction proceeds via an S N 2-type mechanism, where the dithiane anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxy dithiane. ddugu.ac.inscribd.com Subsequent hydrolysis of the dithiane moiety provides access to β-hydroxy aldehydes or ketones. ddugu.ac.in These reactions are known for their good regio- and stereochemical control. ddugu.ac.in

The reactivity of organolithium reagents, including 2-lithio-1,3-dithianes, can be significantly influenced by the solvent system. Hexamethylphosphoramide (HMPA) is a polar aprotic cosolvent known to have a profound effect on the rates of these reactions. nih.govscispace.comresearchgate.net The addition of HMPA can lead to the separation of the contact ion pair (CIP) of the organolithium reagent into a solvent-separated ion pair (SIP). nih.govscispace.com

In the reaction of 2-lithio-1,3-dithiane with epoxides, the effect of HMPA is complex. While HMPA generally increases the rate of S N 2 reactions by creating a more "naked" and reactive anion, it can also suppress lithium's ability to coordinate to the epoxide oxygen and assist in ring-opening. nih.govscispace.com For 2-lithio-1,3-dithiane, where ion pair separation is relatively difficult, the addition of HMPA results in a modest rate increase for epoxide opening. nih.govresearchgate.net This is in contrast to its much larger rate-enhancing effect in reactions with alkyl halides, where lithium assistance is less critical. nih.govresearchgate.net

The table below summarizes the effect of HMPA on the reaction rates of 2-lithio-1,3-dithiane with different electrophiles.

| Electrophile | HMPA Effect on Rate | Mechanistic Implication |

| Alkyl Halides | Very large rate increase (e.g., >10 ⁸ for butyl chloride) nih.govresearchgate.net | HMPA promotes the formation of a highly reactive solvent-separated ion pair. Lithium assistance is not a major factor. nih.gov |

| Epoxides | Modest rate increase (e.g., 10 ⁴ ) nih.govresearchgate.net | The rate-accelerating effect of ion pair separation is partially offset by the suppression of lithium-assisted ring opening. nih.gov |

SN2 Pathway and Stereochemical Inversion

Reactions with Acid Derivatives (e.g., Esters, Acyl Chlorides, Dimethylformamide, Ethyl Chloroformate)

The anion of this compound, generated by deprotonation with a strong base like n-butyllithium, readily reacts with a variety of acid derivatives. These reactions are fundamental for carbon-carbon bond formation and the synthesis of α-dicarbonyl and related compounds.

Acyl Chlorides: The reaction of lithiated 1,3-dithianes with acyl chlorides provides access to 1,2-diketones after deprotection. The dithiane anion attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then expels the chloride ion to yield a 2-acyl-2-octyl-1,3-dithiane. wikipedia.orgscribd.com Subsequent hydrolysis of the dithiane group reveals the diketone.

Esters: Similar to acyl chlorides, esters can serve as electrophiles for the this compound anion. The reaction proceeds via nucleophilic acyl substitution to generate a ketone, which upon deprotection of the dithiane, would yield a 1,2-diketone. This pathway is a key strategy for assembling complex carbonyl-containing structures. wikipedia.org

Dimethylformamide (DMF): Reaction with DMF serves as an effective method for formylation. The lithiated this compound adds to the carbonyl of DMF, and upon aqueous workup, yields the corresponding 2-formyl-2-octyl-1,3-dithiane. This intermediate is a direct precursor to α-keto aldehydes.

Ethyl Chloroformate: The reaction with ethyl chloroformate is a standard method for introducing a carboxylate equivalent. The 2-lithio-1,3-dithiane anion attacks the ethyl chloroformate, displacing the chloride. oup.comorgsyn.org However, studies have shown that this reaction can sometimes lead to unexpected products, such as the formation of unusual dimers, depending on the specific substrate and reaction conditions. acs.org For instance, the treatment of 2-lithio-1,3-dithiane with ethyl chloroformate has been reported to yield an N-ethoxycarbonyl-1,4-dihydropyridine derivative in the presence of pyridine (B92270). oup.com

The general reactivity pattern involves the nucleophilic attack of the dithiane anion on the electrophilic carbonyl carbon of the acid derivative, as illustrated in the table below.

| Electrophile | Reagent | Product Type (after deprotection) |

| Acyl Chlorides | R-COCl | 1,2-Diketone |

| Esters | R-COOR' | 1,2-Diketone |

| Dimethylformamide | HCON(CH₃)₂ | α-Keto aldehyde |

| Ethyl Chloroformate | ClCOOEt | α-Keto ester |

Reactions with [1.1.1]Propellane Electrophiles

A novel and significant area of research involves the reaction of dithiane anions with highly strained electrophiles like [1.1.1]propellane. Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for phenyl groups in medicinal chemistry, and developing methods for their synthesis is of high importance. nih.govnih.gov

Recent studies have demonstrated that 2-aryl-1,3-dithiane anions can add to [1.1.1]propellane in an unprecedented transformation. nih.govsci-hub.se This reaction furnishes bicyclo[1.1.1]pentyl-substituted dithianes, which are precursors to BCP-aryl ketones. nih.gov The reaction is typically performed by deprotonating the dithiane with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) and then introducing the [1.1.1]propellane.

The scope of this reaction is broad, accommodating various electronically diverse 2-aryl-1,3-dithianes. nih.gov Computational studies support a two-electron pathway where the 2-aryl-1,3-dithiyl anion acts as a competent nucleophile, directly adding to the central bond of the propellane. nih.govsci-hub.se This methodology provides a direct route to BCP-dithianes, which can then be deprotected or further functionalized. sci-hub.se

| Dithiane Reactant | Base | Electrophile | Product | Yield |

| 2-Phenyl-1,3-dithiane | NaN(SiMe₃)₂ | [1.1.1]Propellane | 2-Bicyclo[1.1.1]pentyl-2-phenyl-1,3-dithiane | up to 93% |

| 2-(4-Methoxyphenyl)-1,3-dithiane | NaN(SiMe₃)₂ | [1.1.1]Propellane | 2-Bicyclo[1.1.1]pentyl-2-(4-methoxyphenyl)-1,3-dithiane | 96% |

| 2-(4-Chlorophenyl)-1,3-dithiane | NaN(SiMe₃)₂ | [1.1.1]Propellane | 2-Bicyclo[1.1.1]pentyl-2-(4-chlorophenyl)-1,3-dithiane | 85% |

Data compiled from studies on 2-aryl-1,3-dithiane analogs.

Multicomponent Coupling Reactions

The this compound anion is a valuable "linchpin" in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures in a single pot. chemistry-reaction.com A prominent example is the Smith-Tietze multicomponent dithiane linchpin coupling, which involves the reaction of a 2-silylated-1,3-dithiane with two different epoxides. chemistry-reaction.com

The process begins with the deprotonation of a 2-trialkylsilyl-1,3-dithiane, followed by the addition of a first epoxide. The resulting alkoxide undergoes a organic-chemistry.orgorganic-chemistry.org-Brook rearrangement, which transfers the silyl (B83357) group from carbon to oxygen. This rearrangement regenerates a dithiane anion at a new position, which can then react with a second, different electrophile (like another epoxide). chemistry-reaction.comacs.org The use of additives like HMPA or DMPU can control the timing of the Brook rearrangement, enabling the selective coupling of two different epoxides in one operation. chemistry-reaction.com While the original protocols focused on silylated dithianes, the underlying principle of using the dithiane anion as a nucleophilic linchpin is broadly applicable.

These multicomponent strategies are highly efficient and stereocontrolled, providing rapid access to advanced molecular fragments for natural product synthesis. chemistry-reaction.comacs.org

Cleavage and Deprotection Methodologies for the 1,3-Dithiane Moiety

Regenerating the carbonyl group from the stable 1,3-dithiane is a critical final step in its synthetic application. A variety of methods have been developed, broadly categorized into metal-mediated and oxidative techniques. sci-hub.sebham.ac.uk

Chemical Deprotection Methods

Historically, the most common method for dithiane deprotection involves the use of mercury(II) salts. wikipedia.orgthieme-connect.de The high affinity of the soft mercury(II) ion for the soft sulfur atoms facilitates the cleavage. thieme-connect.de Reagents like mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO) are frequently used, often in aqueous organic solvents like acetonitrile (B52724) or THF and buffered with a mild base such as calcium carbonate (CaCO₃) to neutralize liberated acid. sci-hub.sebham.ac.uk

The reaction with HgCl₂ typically requires at least two equivalents of the salt and is often heated to proceed at a reasonable rate. thieme-connect.de A modification using red mercury(II) oxide in the presence of boron trifluoride etherate was developed for substrates that failed to hydrolyze under standard HgCl₂ conditions. sci-hub.se Mercury(II) perchlorate (B79767) has also been employed and is noted for its tolerance of sensitive functional groups. sci-hub.se More recently, mercury(II) nitrate (B79036) trihydrate has been shown to be a highly efficient reagent for the deprotection of dithianes under solvent-free, solid-state conditions, offering very fast reaction times. mdpi.com

Despite their effectiveness, the toxicity and environmental concerns associated with mercury and other heavy metal salts have driven the development of alternative methods. sci-hub.selookchem.comthieme-connect.com

| Reagent System | Conditions | Notes |

| HgCl₂, CaCO₃ | aq. MeCN or THF, heat | Classic method, requires stoichiometric amounts. sci-hub.se |

| HgO, BF₃·OEt₂ | aq. THF | Effective for sterically hindered or β-substituted dithianes. sci-hub.se |

| Hg(ClO₄)₂ | aq. MeCN | Tolerates a wide array of sensitive functional groups. sci-hub.se |

| Hg(NO₃)₂·3H₂O | Solid-state, grinding | Fast, efficient, and solvent-free. mdpi.com |

Oxidative methods provide a powerful and often milder alternative to heavy metal-based reagents. sci-hub.sebham.ac.uk These procedures typically involve the oxidation of the sulfur atoms, which makes the C-S bonds more susceptible to hydrolysis.

o-Iodoxybenzoic acid (IBX): IBX is an effective reagent for the cleavage of dithianes. organic-chemistry.orgsemanticscholar.org The reaction can be performed in DMSO, often with a small amount of water to promote the reaction. semanticscholar.org A notable advantage is that IBX can selectively cleave benzylic and allylic dithianes in the presence of unactivated ones. sci-hub.se The use of IBX in the presence of β-cyclodextrin in water provides an environmentally friendly, neutral condition for the hydrolysis. organic-chemistry.org

Selectfluor™: This electrophilic fluorinating agent (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly efficient reagent for oxidative deprotection. organic-chemistry.orgthieme-connect.de It cleaves 1,3-dithianes rapidly, often in less than five minutes at room temperature in aqueous acetonitrile, with high yields. organic-chemistry.org The mild conditions, efficiency, and the reagent's water solubility and non-toxicity make it an attractive choice. organic-chemistry.org

H₂O₂/I₂: A combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine (I₂) provides a simple, clean, and expeditious protocol for dithiane deprotection. lookchem.comorganic-chemistry.org The reaction is often run in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to overcome solubility issues. lookchem.comorganic-chemistry.org This method is exceptionally mild, tolerant of numerous sensitive protecting groups, and proceeds under essentially neutral conditions without significant over-oxidation. organic-chemistry.orgresearchgate.net

Bis(trifluoroacetoxy)iodobenzene (PIFA): This hypervalent iodine reagent is a powerful and mild option for dithiane cleavage, particularly for sensitive and complex substrates like alkaloids. sci-hub.seorganic-chemistry.orgarkat-usa.org The reaction proceeds via nucleophilic attack of a sulfur atom on the iodine, and it tolerates a wide range of functional groups. semanticscholar.org Although effective, its cost can be a consideration. sci-hub.se The procedure is often carried out in aqueous acetonitrile or methanol. semanticscholar.org

| Reagent System | Conditions | Key Advantages |

| IBX | DMSO/H₂O or β-cyclodextrin/H₂O | Neutral conditions, can be chemoselective. organic-chemistry.orgsemanticscholar.org |

| Selectfluor™ | aq. CH₃CN, rt | Very fast reaction times, mild conditions, high efficiency. organic-chemistry.org |

| H₂O₂ / I₂ (cat.) | aq. SDS, rt | Green, mild, neutral, tolerates many functional groups. lookchem.comorganic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | aq. CH₃CN or MeOH, rt | Mild, effective for complex and labile substrates. sci-hub.seorganic-chemistry.org |

Lewis Acid-Mediated Hydrolysis (e.g., CuCl₂, Tungstophosphoric acid, Yttrium triflate)

The regeneration of carbonyl compounds from 1,3-dithianes, a process known as deprotection, can be effectively achieved through hydrolysis mediated by various Lewis acids. These catalysts facilitate the cleavage of the carbon-sulfur bonds, which are otherwise stable under many acidic and basic conditions. thieme-connect.comconicet.gov.aruwindsor.ca

Copper(II) Chloride (CuCl₂): Copper(II) chloride dihydrate has been utilized as a reagent for the deprotection of 1,3-dithianes. The reaction is typically carried out in a mixture of acetonitrile and water at reflux. scribd.com This method is effective for converting dithianes back to their parent carbonyl compounds in good yields. scribd.com The cupric salt can often be recovered after the reaction, which is an advantage. scribd.com

Tungstophosphoric Acid (H₃PW₁₂O₄₀): Tungstophosphoric acid, particularly when supported on silica (B1680970) gel (H₃PW₁₂O₄₀/SiO₂), serves as a highly efficient and selective heterogeneous catalyst for the thioacetalization and deprotection of carbonyl compounds. researchgate.netorganic-chemistry.orgacs.org This solid acid catalyst is noted for its reusability and environmentally friendly nature. researchgate.netorganic-chemistry.org It can be used under solvent-free conditions, which simplifies the experimental procedure and product isolation. organic-chemistry.org The high acidity and the structural properties of the heteropolyacid contribute to its catalytic efficacy in these transformations. researchgate.net

Yttrium Triflate (Y(OTf)₃): Yttrium triflate is another effective Lewis acid catalyst for the chemoselective protection and deprotection of carbonyl compounds, including the formation and hydrolysis of 1,3-dithianes. organic-chemistry.orgresearchgate.net It has been used to catalyze the conversion of carbonyl compounds into their corresponding dithiane derivatives with reagents like 1,3-propanedithiol (B87085). researchgate.netresearchgate.netacs.org The catalytic nature of yttrium triflate allows for high chemoselectivity, enabling the protection of aldehydes in the presence of ketones. organic-chemistry.org

A comparison of these Lewis acids in the deprotection of 2-substituted 1,3-dithianes is presented below:

| Lewis Acid | Typical Conditions | Advantages |

| CuCl₂ | Acetonitrile/water, reflux | Good yields, potential for catalyst recovery. scribd.com |

| H₃PW₁₂O₄₀/SiO₂ | Solvent-free or in solution | Reusable, eco-friendly, high selectivity. researchgate.netorganic-chemistry.org |

| Y(OTf)₃ | Catalytic amount | High chemoselectivity, mild conditions. organic-chemistry.orgresearchgate.net |

Solid-State Deprotection Approaches

In recent years, solid-state reactions have gained prominence as an environmentally conscious alternative to traditional solvent-based methods, offering benefits such as reduced pollution, lower costs, and operational simplicity. nih.gov Several solid-state methods for the deprotection of 1,3-dithianes have been developed.

One such approach involves the use of mercury(II) nitrate trihydrate . mdpi.comresearchgate.net This method entails grinding the 1,3-dithiane substrate with the mercury salt in a solid state, leading to a rapid and efficient conversion to the corresponding carbonyl compound with excellent yields, often within minutes. mdpi.comresearchgate.net Despite its efficiency, the toxicity of mercury reagents is a significant drawback. mdpi.comresearchgate.net

Another solid-state deprotection method utilizes benzyltriphenylphosphonium peroxymonosulfate (B1194676) in the presence of a metal salt like aluminum chloride. nih.gov The reaction proceeds by grinding the dithiane, the phosphonium (B103445) salt, and AlCl₃ together at room temperature. nih.gov This solvent-free condition provides the desired carbonyl compounds in high yields with short reaction times. nih.gov

Furthermore, ammonium (B1175870) persulfate on wet montmorillonite (B579905) K-10 clay under microwave irradiation has been demonstrated as an eco-friendly solid-state method for the oxidative deprotection of 1,3-dithianes. thieme-connect.comthieme-connect.com The use of a solid support and microwave energy can enhance reaction rates and efficiency. thieme-connect.comthieme-connect.com

| Reagent/System | Conditions | Key Features |

| Hg(NO₃)₂·3H₂O | Solid-state grinding | Fast (1-4 min), high yields, but toxic. mdpi.comresearchgate.net |

| Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | Solid-state grinding | Solvent-free, high yields, short reaction times (5-20 min). nih.gov |

| (NH₄)₂S₂O₈ / Wet Montmorillonite K-10 | Microwave irradiation | Eco-friendly, solid-supported. thieme-connect.comthieme-connect.com |

Photochemical Deprotection Mechanisms

Photochemical methods offer a mild alternative for the deprotection of 1,3-dithianes, often proceeding through distinct mechanistic pathways involving electron transfer and reactive oxygen species. conicet.gov.aracs.orgnih.gov

Role of Electron Transfer and Radical Cation Intermediates

The photochemical deprotection of 1,3-dithianes is often initiated by a single-electron transfer (SET) from the dithiane to a photosensitizer. acs.orgresearchgate.net Due to their low oxidation potentials, cyclic thioethers like 1,3-dithianes are readily oxidized. conicet.gov.arresearchgate.net This electron transfer is typically very fast and results in the formation of a dithiane radical cation . acs.orgnih.govresearchgate.net

Upon formation, the dithiane radical cation is a key intermediate. conicet.gov.aracs.org Studies using laser flash photolysis have provided evidence for the formation of these radical cations. nih.govresearchgate.net It has been observed that the decay of these radical cations is often not significantly affected by the presence of water or oxygen, suggesting a favorable unimolecular fragmentation pathway. acs.orgnih.govresearchgate.net This fragmentation typically involves the cleavage of a carbon-sulfur (C–S) bond to form a more stable distonic radical cation , where the radical and cationic centers are separated. conicet.gov.aracs.orgnih.gov This cleavage occurs without the need for a nucleophilic reagent. conicet.gov.ar

The process can be summarized as:

Photoexcitation of a sensitizer (B1316253).

Single-electron transfer from the dithiane to the excited sensitizer, forming a dithiane radical cation. acs.orgresearchgate.net

Unimolecular fragmentation of the dithiane radical cation via C-S bond cleavage to yield a distonic radical cation. acs.orgnih.gov

Involvement of Superoxide (B77818) Anion and Oxygen

Molecular oxygen plays a crucial role in many photochemical deprotection reactions of 1,3-dithianes. conicet.gov.aracs.orgnih.gov Experiments have shown that in the absence of oxygen (e.g., under a nitrogen atmosphere), the conversion yields are significantly diminished or the reaction does not proceed at all. acs.orgnih.govresearchgate.net

The role of oxygen is often linked to the formation of the superoxide radical anion (O₂⁻•) . conicet.gov.aracs.orgnih.gov Several key experimental observations support the involvement of the superoxide anion:

The reaction is inhibited by p-benzoquinone, a known superoxide anion scavenger. conicet.gov.arnih.gov

When the reaction is conducted in the presence of H₂¹⁸O, no ¹⁸O-labeled carbonyl product is formed, indicating that the oxygen atom in the final carbonyl product does not come from water. acs.orgnih.gov

The requirement of oxygen for good conversion yields points towards its active participation. acs.orgnih.govresearchgate.net

The proposed mechanism suggests that the superoxide anion, which can be formed through a secondary electron transfer from a sensitizer radical anion to molecular oxygen, attacks the intermediate derived from the dithiane radical cation. conicet.gov.ar Density functional theory (DFT) calculations have supported the experimental findings, indicating that the reaction with the superoxide radical anion is a favorable pathway leading to the deprotected carbonyl compound. acs.orgnih.gov

Advanced Reactivity of Substituted 1,3-Dithianes

Palladium-Catalyzed Cross-Coupling Reactions

A significant advancement in the reactivity of 1,3-dithianes is their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions. brynmawr.edunih.gov This methodology utilizes the moderate acidity of the C2-proton of 2-aryl-1,3-dithianes (pKa ≈ 30.7 in DMSO), allowing them to function as acyl anion equivalents in a polarity-reversed (umpolung) fashion. brynmawr.edu

The reaction typically involves the coupling of a 2-aryl-1,3-dithiane with an aryl bromide in the presence of a palladium catalyst and a strong base. brynmawr.edunih.gov The base deprotonates the dithiane at the C2 position to form a nucleophilic anion, which then participates in the catalytic cycle as a transmetalation reagent. brynmawr.edu

Reaction Optimization: Initial optimization studies focused on identifying suitable ligands and bases. Bidentate phosphine (B1218219) ligands, such as NiXantphos, were found to be effective, potentially by minimizing sulfur poisoning of the palladium catalyst. brynmawr.edu Strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (KOtBu) are required to generate the dithiane anion. brynmawr.edu Optimized conditions often involve using a catalyst system like Pd(OAc)₂ with NiXantphos and KOtBu as the base in a solvent like cyclopentyl methyl ether (CPME). brynmawr.edu

Scope and Applications: This cross-coupling protocol has been successfully applied to a range of aryl bromides, affording the corresponding 2,2-diaryl-1,3-dithianes in moderate to good yields. brynmawr.edunih.gov The methodology provides a practical route to diaryl ketones, as the resulting 2,2-diaryl-1,3-dithiane can be readily deprotected. brynmawr.edunih.gov This approach offers an orthogonal strategy to traditional methods of ketone synthesis. brynmawr.edu

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 | 24-48 | Moderate to Good brynmawr.edu |

| Pd(OAc)₂ / Various | LiHMDS | THF | RT to 60 | 2-24 | Variable brynmawr.edunih.gov |

This palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes represents a powerful umpolung strategy for the synthesis of complex ketone structures. nih.gov

Allylic Alkylation and Propargylation

Lithiated 1,3-dithianes are effective nucleophiles that react with various electrophiles, including allylic and propargylic systems. ddugu.ac.inorganic-chemistry.org The deprotonation of a 2-substituted-1,3-dithiane, such as this compound, with a strong base like n-butyllithium generates a nucleophilic carbanion at the C2 position. ddugu.ac.in This anion readily participates in SN2-type reactions with allylic halides to yield the corresponding 2-allyl-2-octyl-1,3-dithiane. ddugu.ac.in This transformation is a cornerstone of the Corey-Seebach reaction, which allows for the "umpolung" or reversal of polarity of the carbonyl group to which the dithiane is conceptually related. organic-chemistry.org

Recent advancements have demonstrated the palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes. researchgate.net This method allows for the coupling of in-situ generated 2-sodio-1,3-dithiane nucleophiles with a range of cyclic and acyclic allylic electrophiles, affording the allylated products in good to excellent yields. researchgate.net An iridium-catalyzed asymmetric allylic substitution reaction with 2-alkoxy carbonyl-1,3-dithianes has also been developed, achieving high levels of regio- and enantioselectivity. researchgate.net

The scope of electrophiles extends to propargyl systems. While direct propargylation of this compound is less commonly detailed, the general reactivity of lithiated dithianes suggests their utility in forming carbon-carbon bonds with propargylic substrates. acs.org For instance, the synthesis of certain natural products has utilized the addition of a 1,3-dithiane derivative to establish a key structural skeleton. acs.org

The reaction conditions for these alkylations are critical. The choice of base, solvent, and temperature can significantly influence the reaction's success, minimizing potential side reactions like elimination. organic-chemistry.org

Aryl Dithiane Cross-Coupling with Aryl Bromides

Palladium-catalyzed cross-coupling reactions have been developed to arylate 2-aryl-1,3-dithianes using aryl bromides. brynmawr.edunih.govfigshare.com This methodology leverages the acidic nature of the benzylic proton at the C2 position of the dithiane, enabling it to function as a transmetalation reagent in a polarity-reversed sense. brynmawr.edunih.govacs.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a suitable ligand, like NiXantphos, and a strong base, such as potassium tert-butoxide. brynmawr.edu

The scope of this reaction is broad, accommodating a range of substituted aryl bromides and 2-aryl-1,3-dithianes. brynmawr.edu Both electron-rich and moderately electron-poor coupling partners can be used effectively. brynmawr.eduacs.org However, strong electron-withdrawing groups on either the aryl bromide or the dithiane can hinder the reaction. brynmawr.eduacs.org Similarly, sterically demanding aryl halides may not be suitable substrates. brynmawr.eduacs.org While aryl bromides are common, aryl iodides have also been successfully employed, sometimes requiring adjusted reaction conditions. brynmawr.eduacs.org

The reaction mechanism is believed to follow a standard cross-coupling catalytic cycle. A key step is the transmetalation, which may be facilitated by the pre-coordination of a sulfur atom of the dithiane to the palladium center, thereby increasing the acidity of the C2 proton. brynmawr.edu The resulting 2,2-diaryl-1,3-dithianes can be subsequently deprotected to furnish diaryl ketones or diarylmethanes, highlighting the synthetic utility of this method. brynmawr.edunih.govacs.org

| Entry | Aryl Dithiane | Aryl Bromide | Product | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | Bromobenzene | 2,2-Diphenyl-1,3-dithiane | 85 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 78 |

| 3 | 2-Phenyl-1,3-dithiane | 4-Bromotoluene | 2-Phenyl-2-(p-tolyl)-1,3-dithiane | 82 |

| 4 | 2-Phenyl-1,3-dithiane | 4-Bromoanisole | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 75 |

| 5 | 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiane | 65 |

Table 1: Representative Examples of Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides. Data compiled from brynmawr.edu.

Tandem Elimination/Ring Opening Processes

Under certain conditions, 2-substituted-1,3-dithianes can undergo tandem elimination and ring-opening reactions. For instance, when the palladium-catalyzed cross-coupling methodology was applied to 2-benzyl-1,3-dithiane, an unexpected tandem elimination/ring-opening sequence occurred, followed by a palladium-catalyzed C–S bond formation. brynmawr.edunih.govbeilstein-journals.org This process leads to the formation of nonsymmetric propylene (B89431) styryl/aryl dithioethers. acs.orgnih.gov

This transformation is promoted by a base, such as potassium tert-butoxide, and is catalyzed by a palladium(II) acetate/Xantphos system. acs.orgnih.gov The reaction is compatible with a variety of functional groups and heteroaromatic coupling partners, proceeding in good to excellent yields. acs.orgnih.gov A notable feature of this reaction is its high stereoselectivity, predominantly forming the E-alkene diastereomer. acs.orgnih.gov This methodology provides access to a previously difficult-to-synthesize class of dithioether compounds. acs.orgnih.gov

Autoxidative Condensation of 2-Lithio-1,3-dithianes

Lithiated 2-aryl-1,3-dithianes can undergo an autoxidative condensation reaction upon exposure to air. acs.orgnih.govacs.org This process involves the condensation of three molecules of the 1,3-dithiane to yield highly functionalized α-thioether ketones and orthothioesters. acs.orgnih.govacs.org The reaction is initiated by treating a 2-aryl-1,3-dithiane with n-butyllithium in the absence of an external electrophile, followed by exposure to air. acs.orgnih.govacs.org This method has also been successfully extended to acyclic benzaldehyde (B42025) dithioacetals. acs.orgacs.orgtuni.fi

The proposed mechanism, supported by experimental results and density functional theory (DFT) studies, begins with the autoxidation of the 2-aryl-2-lithio-1,3-dithiane. acs.orgnih.govacs.org This initial oxidation step generates a highly reactive thioester intermediate. This intermediate then undergoes condensation with two additional molecules of the lithiated dithiane to form the final products. acs.orgnih.govacs.org When 2-alkyl substituted 1,3-dithianes are subjected to these conditions, a similar autoxidative process occurs; however, the presence of enolizable positions in the condensation intermediate can impede the condensation of a third dithiane unit. acs.org

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | α-Thioether ketone and Orthothioester | 51-89 |

| 2 | Benzaldehyde n-butylthiol dithioacetal | α-Sulfide ketone and Orthothioester | 97 (ketone), 72 (orthothioester) |

Table 2: Yields from the Autoxidative Condensation of Lithiated Dithianes and Dithioacetals. Data compiled from nih.govacs.orgtuni.fi.

Reactions of Lithiated 1,3-Dithiane Oxides with Trialkylboranes

The reactions of lithiated 1,3-dithiane oxides with trialkylboranes introduce a pathway for carbon-carbon bond formation through 1,2-migration. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk These reactions involve the metalation of a 2-substituted-1,3-dithiane oxide followed by treatment with a trialkylborane, such as trioctylborane. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk Subsequent oxidation of the reaction mixture leads to the formation of various carbonyl compounds and alcohols. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk

The reaction of a lithiated 2-substituted-1,3-dithiane oxide with a trialkylborane can result in the 1,2-migration of an alkyl group from the boron atom to the C2 carbon of the dithiane ring. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk The number of migrations is dependent on the nature of the leaving groups at the C2 position.

For example, the reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane results in a single migration of an octyl group, displacing the chloride ion. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk Subsequent oxidation yields nonanoic acid. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk In this case, there is no evidence for a second migration involving the displacement of a sulfenate group. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk

In contrast, the reaction involving lithiated 2-methoxy-1,3-dithiane-1-oxide leads to two migrations. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk Both the methoxy (B1213986) group and the thiolate unit of the dithiane ring are displaced, and subsequent oxidation affords dioctyl ketone. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk The yield of this process can be limited by competing thiophilic addition of the lithiating agent to the sulfur atom. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk

The Pummerer rearrangement can be strategically employed to induce further migrations in the reactions of lithiated 1,3-dithiane oxides with trialkylboranes. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk This rearrangement typically involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether using an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). tandfonline.com

In the context of the reaction between lithiated 2-methoxy-1,3-dithiane-1-oxide and trioctylborane, after two migrations have occurred, the intermediate can be treated with TFAA. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk This induces a Pummerer rearrangement, creating a trifluoroacetoxyalkylthiolate group which acts as a novel leaving group. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk The displacement of this group by a third octyl group from boron, followed by oxidation, leads to the formation of trioctylmethanol, although often in low yields. tandfonline.comtandfonline.comcardiff.ac.ukuobasrah.edu.iqcardiff.ac.uk

| Dithiane Oxide Substrate | Migrations | Final Product (after oxidation) | Yield (%) |

| 2-Chloro-1,3-dithiane-1,3-dioxide | One | Nonanoic acid | 50 |

| 2-Methoxy-1,3-dithiane-1-oxide | Two | Dioctyl ketone | up to 31 |

| 2-Methoxy-1,3-dithiane-1-oxide (with TFAA) | Three | Trioctylmethanol | 6 |

Table 3: Products from the Reaction of Lithiated Dithiane Oxides with Trioctylborane. Data compiled from tandfonline.comuobasrah.edu.iq.

1,2-Migration Phenomena

Fragmentation Reactions in Analogous Systems (e.g., 1,3-Dithiolanes)

While 1,3-dithianes are generally stable, their five-membered ring counterparts, 1,3-dithiolanes, are known to undergo ring fragmentation reactions under specific conditions. nih.gov These reactions are often initiated by deprotonation at the C2 position, leading to the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov However, the reaction pathway is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of substituents on the dithiolane ring. nih.gov Deprotonation can also occur at the C4 position, which results in the formation of thioaldehydes and vinyl thiolates. nih.gov

A notable application of this fragmentation is the synthesis of dithioesters. nih.gov By treating 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures, aryl-dithiocarboxylates can be generated. nih.gov These intermediates can then be trapped with various electrophiles, such as alkyl halides, to produce a diverse range of dithioesters in good yields. nih.gov

For instance, the reaction of 2-aryl-1,3-dithiolanes with LiHMDS at 100°C for a short duration, followed by the addition of an alkyl bromide, provides the corresponding dithioesters efficiently. nih.gov This one-pot method offers a valuable alternative to traditional dithioester syntheses that often involve toxic reagents like carbon disulfide or require harsh reaction conditions. nih.gov

The fragmentation of 1,3-dithiolanes can also be induced under different conditions. For example, treatment of 2-methylene-1,3-dithiolanes with dimsyl sodium (the sodium salt of dimethyl sulfoxide) can lead to fragmentation, yielding vinyl β-oxodithiocarboxylates. thieme-connect.com This reactivity contrasts with that of their acyclic α-oxoketenedithioacetal analogs, which undergo S-demethylation under the same conditions. thieme-connect.com The fragmentation of simple 2-methylene-1,3-dithiolanes has also been reported using lithium diisopropylamide (LDA) as the base. thieme-connect.com

Furthermore, a tandem reaction involving the fragmentation of 2-acetylmethylene-1,3-dithiolanes in the presence of primary amines provides a pathway to functionalized thioamides. lnu.edu.cn This reaction is proposed to proceed via a nucleophilic vinylic substitution that initiates the fragmentation of the dithiolane ring. lnu.edu.cn It is noteworthy that the corresponding six-membered 2-acetylmethylene-1,3-dithiane does not undergo this fragmentation under identical conditions, highlighting the higher propensity of the five-membered ring to fragment. lnu.edu.cn

The photodeprotection of 1,3-dithianes, which involves their conversion back to the parent carbonyl compound, proceeds through a fragmentation pathway initiated by electron transfer to a triplet sensitizer. researchgate.netacs.orgnih.gov This process leads to the formation of a dithiane radical cation, which undergoes a favorable unimolecular fragmentation via C-S bond cleavage to form a distonic radical cation. researchgate.netacs.orgnih.gov The presence of oxygen is crucial for high conversion yields, suggesting that the superoxide anion plays a key role in the deprotection reaction. acs.orgnih.gov

In the gas phase, 1,3-dithianes and 1,3-dithiolanes exhibit different fragmentation behaviors when treated with anionic bases. utk.edu While 1,3-dithiane can undergo successive elimination reactions in competition with deprotonation at the C2 position, 1,3-dithiolane (B1216140) primarily undergoes cycloreversion to produce ethylene and a dithiocarboxylate fragment, with no deprotonated product being observed. utk.edu

Table 1: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes for Dithioester Synthesis nih.gov

| Entry | Aryl Group | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Ethyl bromide | KOtBu | CPME | 100 | 2 | 25 |

| 2 | Phenyl | Ethyl bromide | NaH | CPME | 100 | 2 | 45 |

| 3 | Phenyl | Ethyl bromide | NaHMDS | CPME | 100 | 2 | 65 |

| 4 | Phenyl | Ethyl bromide | KHMDS | CPME | 100 | 2 | 72 |

| 5 | Phenyl | Ethyl bromide | LiHMDS | CPME | 100 | 2 | 77 |

| 6 | 4-Tolyl | Methyl iodide | LiHMDS | CPME | 100 | 0.58 | 90 |

| 7 | 4-Methoxyphenyl | Methyl iodide | LiHMDS | CPME | 100 | 0.58 | 85 |

| 8 | 4-Chlorophenyl | Methyl iodide | LiHMDS | CPME | 100 | 0.58 | 88 |

Ring Expansion Reactions for Sulfur-Containing Heterocycles

Ring expansion reactions of sulfur-containing heterocycles like 1,3-dithianes and 1,3-dithiolanes are valuable methods for synthesizing larger rings containing sulfur atoms. thieme-connect.com These reactions often provide access to dihydro-1,4-dithiins and dihydro-1,4-dithiepines, respectively. thieme-connect.comthieme-connect.com

A rapid and efficient method for the ring expansion of both 1,3-dithiolanes and 1,3-dithianes involves the use of tert-butyl hypochlorite (B82951) at room temperature. thieme-connect.comthieme-connect.comresearchgate.net This protocol is characterized by mild reaction conditions, very short reaction times, and high yields. thieme-connect.comthieme-connect.comresearchgate.net The proposed mechanism involves the initial reaction of the dithiane or dithiolane with tert-butyl hypochlorite to form a chlorosulfonium ion intermediate. Subsequent rearrangement and elimination lead to the expanded ring system. thieme-connect.com A variety of substituted dithiolanes and dithianes, including those derived from aromatic and aliphatic aldehydes and ketones, successfully undergo this transformation. thieme-connect.comthieme-connect.com

Other reagents have also been employed for the ring expansion of these sulfur heterocycles. These include:

Molybdenum pentachloride (MoCl₅) and DMSO: This system can promote both ring-expansion and a novel one-pot ring-expansion-chlorination of 1,3-dithiolanes and 1,3-dithianes. tandfonline.com

Phenylselenyl chloride (PhSeCl): This reagent has been used for the mild ring enlargement of 1,3-dithiolanes and 1,3-dithianes. tandfonline.com

Tellurium tetrachloride (TeCl₄): This has also been reported to effect the ring expansion of these heterocycles. tandfonline.com

Tungsten hexachloride (WCl₆): This reagent can efficiently promote this type of transformation under mild conditions. tandfonline.com

More recently, a base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines has been developed to synthesize medium-sized sulfur-containing heterocycles. acs.orgnih.gov This reaction proceeds via an expansion of the dithiane ring to afford nine-membered dithionine derivatives in good yields under mild conditions. acs.orgnih.gov Interestingly, the analogous five-membered 1,3-dithiolane and seven-membered 1,3-dithiepane (B1616759) systems also undergo similar rearrangements to yield eight- and ten-membered S,S-heterocycles, respectively. acs.orgnih.gov The mechanism is thought to involve the formation of a bicyclic sulfonium (B1226848) ion intermediate. nih.gov

The construction of medium-sized rings is often challenging due to unfavorable transannular and torsional strains. acs.orgnih.gov Ring-expansion reactions provide a powerful strategy to overcome these challenges. acs.orgnih.gov For example, the reaction of 2,2-dibutyl-2-stanna-1,3-dioxacycloalkanes with thiolactones can lead to a stepwise ring expansion. rsc.org

Photochemical methods have also been explored for ring expansion. A visible light-mediated reaction of cyclic N-sulfenyl sulfoximines with aryl diazoacetates leads to the formation of six-membered heterocycles through a sulfur ylide intermediate and a subsequent nih.govthieme-connect.com-sigmatropic rearrangement. chinesechemsoc.org

Table 2: Ring Expansion of 1,3-Dithiolanes and 1,3-Dithianes with tert-Butyl Hypochlorite thieme-connect.comthieme-connect.com

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiolane | 2-Phenyl-5,6-dihydro-1,4-dithiin | 10 | 92 |

| 2 | 2-(4-Chlorophenyl)-1,3-dithiolane | 2-(4-Chlorophenyl)-5,6-dihydro-1,4-dithiin | 10 | 90 |

| 3 | 2-(4-Methoxyphenyl)-1,3-dithiolane | 2-(4-Methoxyphenyl)-5,6-dihydro-1,4-dithiin | 10 | 91 |

| 4 | 2-Phenyl-1,3-dithiane | 2-Phenyl-2,3,6,7-tetrahydro-1,4-dithiepine | 10 | 90 |

| 5 | 2-(4-Chlorophenyl)-1,3-dithiane | 2-(4-Chlorophenyl)-2,3,6,7-tetrahydro-1,4-dithiepine | 10 | 89 |

| 6 | 2-(4-Methoxyphenyl)-1,3-dithiane | 2-(4-Methoxyphenyl)-2,3,6,7-tetrahydro-1,4-dithiepine | 10 | 92 |

| 7 | 2-Methyl-2-phenyl-1,3-dithiolane | 2-Methyl-3-phenyl-5,6-dihydro-1,4-dithiin | 10 | 87 |

| 8 | 2-Methyl-2-phenyl-1,3-dithiane | 2-Methyl-3-phenyl-2,3,6,7-tetrahydro-1,4-dithiepine | 10 | 90 |

Applications of 2 Octyl 1,3 Dithiane and 1,3 Dithiane Chemistry in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic implementation of 1,3-dithiane (B146892) chemistry has been pivotal in the total synthesis of numerous complex, biologically active natural products, including alkaloids, terpenoids, and polyketides. mdpi.com Its ability to form carbon-carbon bonds with a wide range of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, makes it a versatile tool for assembling intricate molecular architectures. scribd.comuwindsor.ca

The synthesis of macrodiolide antibiotics frequently relies on the convergent coupling of complex fragments. Dithiane chemistry provides a robust method for achieving such couplings. In the total synthesis of (+)-colletodiol, a macrodiolide antibiotic, a key strategic step involved the use of a lithiated dithiane derivative. uwindsor.cacapes.gov.br This approach allowed for the efficient connection of two advanced chiral intermediates, demonstrating the reliability of dithiane-based carbon-carbon bond formation late in a synthetic sequence. uwindsor.ca The synthesis of related macrodiolides, such as elaiophyliden and conglobatin, has also featured dithiane anion chemistry. dntb.gov.ua

The utility of 2-octyl-1,3-dithiane is explicitly demonstrated in synthetic approaches to fungal metabolites like phacidin (B1218337), an antifungal compound. researchgate.netcdnsciencepub.com While phacidin itself was prepared from triacetic acid lactone, a decarbonylated derivative was synthesized using a route based on a substituted 1,3-dithiane-2-carboxaldehyde. cdnsciencepub.comcdnsciencepub.com In a related synthesis, this compound was used to construct a key intermediate. The process involved the lithiation of 1,3-dithiane, alkylation with n-octyl bromide to form this compound, a second lithiation at C2, and subsequent reaction with an electrophile like ethyl chloroformate. cdnsciencepub.com This sequence effectively installs the nonanoyl side chain characteristic of phacidin and related structures. researchgate.netcdnsciencepub.com

Table 1: Key Synthetic Step Involving this compound

| Step | Reactant | Reagents | Product | Purpose in Synthesis | Reference |

|---|---|---|---|---|---|

| 1 | 1,3-Dithiane | 1. n-BuLi; 2. n-Octyl bromide | This compound | Formation of the C8-chain precursor | cdnsciencepub.com |

Diterpenoid alkaloids are a class of natural products characterized by their complex, polycyclic nitrogen-containing structures. thieme-connect.com The total synthesis of these molecules often requires the assembly of highly functionalized ring systems. Dithiane chemistry has been employed as a key strategy in this context. For instance, the synthesis of hetidine-type C₂₀-diterpenoid alkaloids utilized the Corey-Seebach reaction to couple a 2-lithio-1,3-dithiane species with an iodide fragment, successfully forming a crucial carbon-carbon bond to build the complex skeleton. mdpi.comencyclopedia.pub This methodology has also been conceived in synthetic strategies toward other diterpenoid alkaloids, highlighting its importance in constructing these architecturally challenging natural products. escholarship.org

Polyketides are a large and diverse family of natural products, many of which possess significant biological activity. nih.gov Their structures, characterized by repeating C₂ units, are often assembled using methods that create 1,3-oxygenated patterns. The reaction of 2-lithio-1,3-dithiane derivatives with chiral epoxides is a widely used and powerful method for constructing key fragments of polyketide chains. uwindsor.canih.gov This reaction stereospecifically generates β-hydroxy carbonyl compounds after deprotection, which are common motifs in polyketides. scribd.com This approach has been central to the total syntheses of numerous complex polyketides. encyclopedia.pub

Table 2: Examples of Polyketide Natural Products Synthesized Using Dithiane Chemistry

| Natural Product | Class | Key Dithiane Reaction | Reference(s) |

|---|---|---|---|

| Spongistatin 1 (Altohyrtin A) | Macrolide | Coupling of fragments via reaction of lithiated dithianes with epoxides. | uwindsor.ca |

| Ambruticin J | Polyether | Reaction of a dithiane with an epoxide to form a key intermediate. | mdpi.comencyclopedia.pub |

| Roxaticin | Polyene Macrolide | General dithiane approach for polyketide chain construction. | scripps.edu |

The true power of 1,3-dithiane chemistry lies in the unique retrosynthetic possibilities it unveils. mdpi.compublish.csiro.au Retrosynthesis is a problem-solving technique where a target molecule is deconstructed into simpler precursors. publish.csiro.au Normally, carbonyl carbons are electrophilic and react with nucleophiles. The 1,3-dithiane group temporarily reverses this intrinsic reactivity, a concept known as "umpolung" or polarity inversion. sathyabama.ac.inkccollege.ac.in By converting an aldehyde into a 1,3-dithiane and then deprotonating it with a strong base, the C2 carbon becomes a strong nucleophile (an acyl anion equivalent). sathyabama.ac.inyoutube.com This allows for a retrosynthetic disconnection of a carbon-carbon bond between two atoms that were both originally electrophilic centers (e.g., two carbonyl carbons), a transformation that is not possible with conventional synthons. This "unnatural" disconnection strategy has been fundamental to the design of elegant syntheses for countless complex molecules. kccollege.ac.inresearchgate.net

Roles in Polyketide Synthesis

Synthesis of Value-Added Organic Compounds

Beyond the realm of complex natural product synthesis, 1,3-dithiane chemistry is a workhorse for preparing a wide array of valuable organic compounds. Its most fundamental application is the synthesis of aldehydes and ketones. youtube.com By treating 1,3-dithiane with butyllithium (B86547) and then an alkyl halide, a mono-alkylated dithiane is formed, which can be hydrolyzed to an aldehyde. youtube.com A second alkylation followed by hydrolysis yields a ketone, providing a versatile route to these fundamental compound classes. youtube.com

This chemistry also enables the synthesis of more specialized molecules. For example, β-keto 1,3-dithianes can be converted into a range of functionalized oxygen-containing heterocycles. scribd.comorganic-chemistry.org Furthermore, dithiane chemistry has been applied to the synthesis of materials for electronic applications. One notable example is its use in a synthetic route toward 3,4-ethylenedioxythiophene (B145204) (EDOT), an essential monomer for the production of commercially important conducting polymers. These applications underscore the broad utility of dithiane-based reagents in creating a diverse spectrum of valuable chemical compounds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Class / Type |

|---|---|

| This compound | Thioacetal |

| 1,3-Dithiane | Heterocyclic Thioacetal |

| Colletodiol | Macrodiolide Antibiotic |

| Phacidin | Fungal Metabolite |

| Diterpenoid Alkaloids | Natural Products |

| Polyketides | Natural Products |

| Spongistatin 1 (Altohyrtin A) | Macrolide Polyketide |

| Ambruticin J | Polyketide |

| Roxaticin | Polyketide |

| Roflamycoin | Polyketide |

| Conglobatin | Macrodiolide |

| Elaiophyliden | Macrodiolide |

| 3,4-ethylenedioxythiophene (EDOT) | Monomer |

| n-Octyl bromide | Alkyl Halide |

| Ethyl chloroformate | Acylating Agent |

| Butyllithium (n-BuLi) | Organolithium Base |

| Triacetic acid lactone | Heterocyclic Ketone |

Formation of α-Substituted Carbonyl Compounds (e.g., α-alkyl ketones, α-hydroxy ketones)

The reaction of 2-lithio-1,3-dithiane derivatives with various electrophiles is a fundamental strategy for creating α-substituted carbonyl compounds. The process begins with the deprotonation of a 2-substituted-1,3-dithiane, such as this compound, using a strong base like n-butyllithium to form a nucleophilic carbanion. organic-chemistry.orgscribd.com

This lithiated intermediate readily reacts with alkyl halides in an S(_N)2 fashion to yield 2,2-disubstituted 1,3-dithianes. ddugu.ac.in Subsequent hydrolysis of the dithiane group, often facilitated by reagents like mercuric chloride (HgCl₂), unmasks the carbonyl functionality to afford α-alkyl ketones. ddugu.ac.in This methodology has been instrumental in numerous total syntheses of natural products. uwindsor.ca

Furthermore, the reaction of lithiated dithianes with carbonyl compounds such as aldehydes and ketones provides access to α-hydroxy ketones. ddugu.ac.inorganic-chemistry.orgegyankosh.ac.in The nucleophilic dithiane anion adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ddugu.ac.in Hydrolysis of the resulting adduct then furnishes the desired α-hydroxy ketone. ddugu.ac.inegyankosh.ac.in This reaction is a key step in the synthesis of various complex molecules, including those with biological activity. mdpi.comresearchgate.net

Access to 1,2-Diketones

The umpolung strategy employing 1,3-dithianes is also a powerful method for the synthesis of 1,2-diketones, a structural motif present in many biologically active compounds. organic-chemistry.orgyoutube.com The reaction of a lithiated 2-substituted-1,3-dithiane with an acylating reagent, such as an ester or an acid chloride, leads to the formation of a 2-acyl-2-substituted-1,3-dithiane. ddugu.ac.inyoutube.com

For instance, the reaction with nitriles, followed by hydrolysis, can also yield 1,2-dicarbonyl compounds. ddugu.ac.inscribd.com The initial nucleophilic addition of the dithiane anion to the nitrile generates an adduct that, upon hydrolysis, is converted to the diketone. ddugu.ac.in Oxidative methods involving lithiated 2-alkyl-1,3-dithianes can also produce 1,2-diketone derivatives where one carbonyl group remains protected as the dithiane. tuni.fi The versatility of this approach makes it a valuable tool for synthetic chemists. orgsyn.org

Preparation of Functionalized Orthoesters

Recent advancements have demonstrated the utility of 1,3-dithiane derivatives in the synthesis of functionalized orthoesters under mild and environmentally friendly electrochemical conditions. organic-chemistry.orgorganic-chemistry.orggre.ac.ukacs.org This method utilizes dithiane carboxylic acids as precursors, which can be easily prepared. gre.ac.uk The process involves the anodic oxidation of these precursors, leading to the formation of orthoesters with high yields and excellent tolerance for a wide range of functional groups. organic-chemistry.orggre.ac.uk

This electrochemical approach overcomes the limitations of traditional methods for orthoester synthesis, which often require harsh conditions and are incompatible with sensitive functional groups. organic-chemistry.orggre.ac.uk The ability to generate previously inaccessible tri(fluorinated) orthoesters further highlights the significance of this methodology. gre.ac.ukacs.org

| Precursor | Conditions | Product | Yield | Reference |

| Dithiane Carboxylic Acid | Anodic Oxidation, NaOMe, Methanol | Functionalized Orthoester | High | organic-chemistry.org |

| 2-Aryl-1,3-dithiane | Methanol, Silver Nitrate (B79036) | Orthoester | - | researchgate.net |

Synthesis of Bicyclo[1.1.1]pentane (BCP) Analogues

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres for aromatic rings in medicinal chemistry. nih.govacs.org The addition of 2-aryl-1,3-dithianes to [1.1.1]propellane represents a novel and efficient method for synthesizing BCP-containing dithianes. nih.gov This reaction proceeds in good to excellent yields and tolerates a variety of heterocyclic derivatives. nih.gov

The resulting BCP dithianes are valuable intermediates that can be readily deprotected to furnish BCP analogues of diarylketones. nih.gov Furthermore, these BCP dithianes can be transformed into other functional groups, such as geminal difluoromethanes and esters, demonstrating the versatility of this synthetic route. nih.gov The development of methods for incorporating BCP units is of high interest for drug discovery and development. chemrxiv.orgchemrxiv.orgresearchgate.net

| Reactants | Product | Key Features | Reference |

| 2-Aryl-1,3-dithiane, [1.1.1]Propellane | BCP-containing dithiane | Access to BCP aryl ketones, broad scope | nih.gov |

| 1,3-Diiodobicyclo-[1.1.1]-pentane | 1,3-Disubstituted BCPs | Nucleophilic substitution on a stable precursor | chemrxiv.orgchemrxiv.org |

Synthesis of Substituted Pyridines and Other Heterocycles

The versatility of 1,3-dithiane chemistry extends to the synthesis of heterocyclic compounds, including substituted pyridines. mdpi.com One strategy involves the reaction of a lithiated dithiane with an α,β-unsaturated ketone or aldehyde to form a trisubstituted alkene. mdpi.com This intermediate can then undergo a titanium-mediated coupling reaction with a substituted aldehyde to construct the pyridine (B92270) ring. mdpi.com

In another approach, the ring-opening of a pyran derivative, synthesized using dithiane chemistry, followed by reaction with ammonium (B1175870) acetate, can lead to polysubstituted pyridines. rsc.org Furthermore, 1,4-dithiane-2,5-diol (B140307) has been utilized in the synthesis of hydroxy-thiazoline substituted pyridines through a [3+2] annulation with cyanopyridine. rsc.org These methods provide valuable routes to access complex heterocyclic scaffolds.

Direct Synthesis of Unsaturated Ketones

The palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes provides a direct route to β,γ-unsaturated ketones. researchgate.net This method involves the in-situ generation of a 2-sodio-1,3-dithiane nucleophile, which then couples with a variety of cyclic and acyclic allylic electrophiles. researchgate.net The subsequent deprotection of the dithiane moiety reveals the desired unsaturated ketone. researchgate.net This umpolung strategy offers an efficient alternative to traditional methods for synthesizing these valuable compounds. researchgate.net

Formation of Dithioester Derivatives

While 1,3-dithianes are generally stable to fragmentation upon deprotonation, their five-membered ring counterparts, 1,3-dithiolanes, readily undergo ring fragmentation to generate dithiocarboxylate anions. acs.org This reactivity has been harnessed for the one-pot synthesis of a wide range of dithioesters. acs.org The process involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, followed by the capture of the resulting dithiocarboxylate anion with various electrophiles, such as alkyl halides. acs.org This method is operationally simple and allows for the synthesis of dithioesters on a gram scale. acs.org

Future Directions and Emerging Research Avenues for 2 Octyl 1,3 Dithiane

The compound 2-octyl-1,3-dithiane, a classic acyl anion equivalent, continues to be a valuable intermediate in organic synthesis. While its fundamental reactivity is well-established, ongoing research seeks to refine its use, enhance its synthetic efficiency, and expand its applicability. Future research is coalescing around several key areas, including the development of sustainable synthetic protocols, the discovery of new catalytic transformations, in-depth mechanistic studies of its complex reactions, and the expansion of its use in synthesizing complex molecules and advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Octyl-1,3-dithiane, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via alkylation of 1,3-dithiane intermediates. A validated approach involves reacting 2-lithio-1,3-dithiane with octyl electrophiles (e.g., octyl halides) in anhydrous THF at low temperatures (−78°C to 0°C) to minimize side reactions . Optimization includes:

- Stoichiometry : Maintain a 1:1 molar ratio of lithiated dithiane to electrophile to avoid over-alkylation.

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Purification : Employ flash chromatography with hexane/ethyl acetate gradients to isolate the product.

- Yield Improvement : Pre-cool reagents and use slow addition of electrophiles to enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the dithiane ring (δ 2.5–3.5 ppm) and octyl chain (δ 0.8–1.6 ppm). Splitting patterns confirm substituent orientation .

- ¹³C NMR : Detect sulfur-bound carbons (δ 30–40 ppm) and alkyl chain carbons (δ 10–35 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 248 for C₁₂H₂₄S₂) and fragmentation patterns to confirm structure .

- IR Spectroscopy : Validate S–C–S stretching vibrations (600–700 cm⁻¹) and alkyl C–H stretches (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental bond lengths/angles with literature (e.g., trans-1,3-dithiane oxides vs. cis isomers) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

- Reaction Monitoring : Track intermediates via in-situ techniques (e.g., LC-MS) to identify by-products causing spectral overlaps .

Q. What are the challenges in achieving diastereoselectivity in nucleophilic additions to this compound?

- Methodological Answer : Steric hindrance from the octyl chain and sulfur lone pairs often reduce selectivity. Solutions include:

- Chiral Auxiliaries : Introduce temporary directing groups (e.g., TMS) to enforce specific transition states, as demonstrated in model studies with 2-methyl-1,3-dithiane .

- Low-Temperature Lithiation : Deprotonate at −78°C to slow equilibration and favor kinetic control .

- Solvent Effects : Use non-coordinating solvents (e.g., toluene) to enhance stereochemical rigidity .

Q. How can failed synthesis attempts of this compound derivatives be systematically analyzed?

- Methodological Answer :

- By-Product Identification : Use GC-MS or HPLC to detect undesired products (e.g., disulfides from oxidation) .

- Intermediate Trapping : Quench reactions at intervals with electrophiles (e.g., D₂O) to isolate intermediates for NMR analysis .

- Mechanistic Reassessment : Evaluate competing pathways (e.g., ring-opening vs. alkylation) using computational tools like Gaussian .

Q. What role does this compound play as a model system in total synthesis?

- Methodological Answer : It serves as a simplified analog for complex dithiane-containing natural products (e.g., zaragozic acid). Applications include:

- Reactivity Studies : Test regioselectivity in alkylation or oxidation reactions under varied conditions .

- Conformational Analysis : Compare crystal structures (e.g., C–H···S interactions) with target molecules to predict stability .

- Diastereoselectivity Optimization : Use this compound to refine chiral induction strategies before scaling to intricate systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound derivatives?

- Methodological Answer :

- Validate Input Parameters : Ensure computational models account for solvent effects and dispersion forces (e.g., Grimme’s D3 correction) .

- Cross-Experimental Validation : Replicate synthesis under inert conditions (argon/vacuum) to rule out oxidation artifacts .

- Collaborative Review : Compare data with crystallographic databases (e.g., Cambridge Structural Database) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.